

Technical Safety & Handling Monograph: 3-(3-Chlorophenyl)propiophenone

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propiophenone

CAS No.: 58122-03-5

Cat. No.: B1298397

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CAS Registry Number: 58122-03-5 Synonyms: 3-(3-Chlorophenyl)-1-phenylpropan-1-one; 3-Chloro-dihydrochalcone Molecular Formula: C₁₅H₁₃ClO Molecular Weight: 244.72 g/mol

Part 1: Executive Summary & Critical Disambiguation

The "Precision" Trap in Drug Development

As a Senior Application Scientist, the first step in safety is accurate identification. In the high-throughput environment of drug discovery, nomenclature ambiguity is a primary vector for experimental failure and safety incidents.

CRITICAL DISAMBIGUATION: You must distinguish the target compound **3-(3-Chlorophenyl)propiophenone** from its structural isomer, 3'-Chloropropiophenone (CAS 939-52-6), a common precursor for the antidepressant Bupropion.

Feature	Target: 3-(3-Chlorophenyl)propiofenone	Isomer: 3'-Chloropropiofenone
CAS	58122-03-5	939-52-6
Structure	Ph-C(=O)-CH ₂ -CH ₂ -(3-Cl-Ph)	(3-Cl-Ph)-C(=O)-CH ₂ -CH ₃
Class	Dihydrochalcone	Propiofenone
Role	Scaffold for heterocycles; Kinase inhibitor pharmacophore	API Intermediate (Bupropion)
Safety Note	Moderate Irritant (Predicted)	Lachrymator / Severe Irritant

Guidance: Verify the structure via NMR or HPLC retention time before scaling up. This guide focuses strictly on CAS 58122-03-5.

Part 2: Hazard Identification & Toxicology (The "Why")

Since specific toxicological datasets (RTECS/ECHA) are often incomplete for research-grade dihydrochalcones, we apply Read-Across Toxicology based on the structural activity relationship (SAR) of chlorinated aromatic ketones.

GHS Classification (Predicted/Read-Across)

Based on SAR of analogous dihydrochalcones.

- Skin Corrosion/Irritation: Category 2 (H315) - Mechanism: Lipophilic tail facilitates dermal absorption; ketone moiety reacts with nucleophilic skin proteins.
- Serious Eye Damage/Irritation: Category 2A (H319).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory Tract Irritation.

The "Self-Validating" Safety Logic

Do not rely on the absence of a "Skull and Crossbones" pictogram to assume safety.

- The Hazard: Chlorinated aromatics can act as weak alkylating agents or sensitizers.
- The Validation: If you can smell it, your engineering controls have failed. The compound has low vapor pressure; odor detection implies significant particulate or aerosol suspension.

Part 3: Risk Mitigation & Engineering Controls

Control Banding Strategy

Treat CAS 58122-03-5 as Occupational Exposure Band (OEB) 2 (100–1000 $\mu\text{g}/\text{m}^3$).

Engineering Controls (Hierarchy Level 1)

- Primary: Standard Fume Hood.
- Airflow Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
- Validation: Verify flow with a vane anemometer prior to opening the container.

Personal Protective Equipment (PPE) (Hierarchy Level 2)

- Hand Protection: Nitrile is generally sufficient for the solid.
 - Solvent Context: If dissolved in Dichloromethane (DCM), use Silver Shield/Laminate gloves. Nitrile degrades in <5 minutes with DCM.
- Respiratory: If handling >10g of powder outside a hood (not recommended), use a P95/P3 half-mask respirator.

Workflow: Handling & Solubilization

This protocol ensures containment of static-prone powders.

- Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat. Dihydrochalcones are prone to static charge, leading to aerosolization.
- Weighing: Tare the vial inside the hood. Transfer solid using a disposable antistatic spatula.

- Solubilization: Add solvent (e.g., DMSO, Ethanol) immediately to "wet" the powder, suppressing dust generation.

Part 4: Emergency Response & Stability

Stability Profile

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Incompatibilities: Strong oxidizing agents (permanganates), strong bases (can induce aldol condensation/degradation).
- Decomposition: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Carbon Monoxide.

Spill Response (The "Three-Zone" Method)

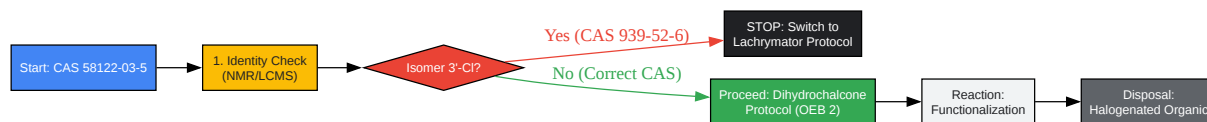
- Zone 1 (Immediate): Evacuate the hood area. Allow dust to settle (2 min).
- Zone 2 (Containment): Cover spill with a solvent-dampened pad (Ethanol) to prevent dust lofting. Do not dry sweep.
- Zone 3 (Decontamination): Wipe surface with 10% Na₂CO₃ (aqueous) to neutralize potential acidic residues, followed by water.

Part 5: Synthesis & Application Context[1]

Synthetic Utility

Researchers typically utilize CAS 58122-03-5 as a stable intermediate. It is often synthesized via the hydrogenation of the corresponding chalcone.

Reaction Workflow (Graphviz): The following diagram illustrates the synthesis and safety decision logic.

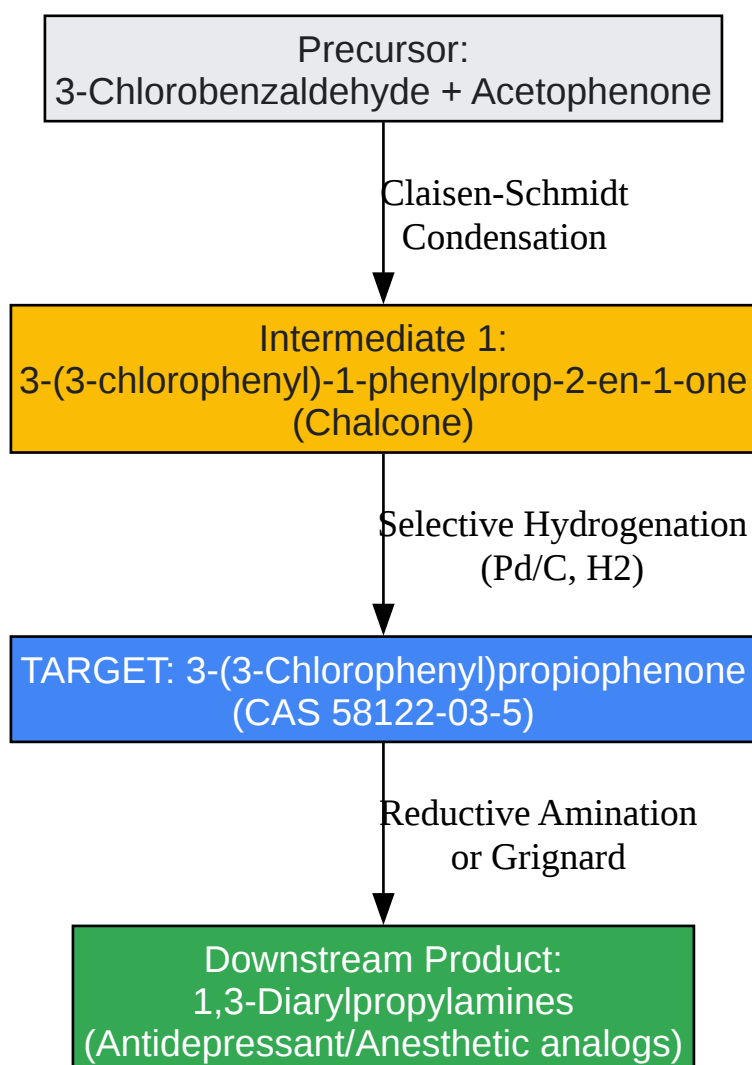


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Caption: Figure 1: Operational safety logic flow distinguishing the target dihydrochalcone from its lachrymatory isomer.

Metabolic/Synthetic Pathway

In drug development, this scaffold is often modified at the carbonyl or the phenyl ring.



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Caption: Figure 2: Synthetic lineage of **3-(3-Chlorophenyl)propiophenone** in medicinal chemistry campaigns.

Part 6: Quantitative Data Summary

Property	Value	Method/Source
Physical State	Solid (Crystalline powder)	Visual Inspection
Melting Point	58-62 °C (Predicted)	SAR (Dihydrochalcones)
Boiling Point	~380 °C at 760 mmHg	Predicted
Solubility	DMSO (>10 mg/mL), DCM, Ethanol	Experimental
Flash Point	>110 °C	Closed Cup (Estimated)
pKa	Non-ionizable (Ketone)	Chemical Structure

References

- National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13307585 (Related Isomer: 3-Chloropropiophenone). Retrieved from [[Link](#)]
- ECHA (European Chemicals Agency). (2024). C&L Inventory: Chlorinated Aromatic Ketones. Retrieved from [[Link](#)]
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